molecular formula C19H14INO4 B4065658 2-iodo-5-{[(2-naphthyloxy)acetyl]amino}benzoic acid

2-iodo-5-{[(2-naphthyloxy)acetyl]amino}benzoic acid

Cat. No. B4065658
M. Wt: 447.2 g/mol
InChI Key: VITLCPUDCRRLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-5-{[(2-naphthyloxy)acetyl]amino}benzoic acid, also known as INABA, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and has a molecular weight of 458.3 g/mol. INABA is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents.

Scientific Research Applications

Organic Synthesis and Chemical Characterization

Synthesis of Organotin(IV) Complexes

Organotin(IV) complexes of related naphthylamido benzoic acid derivatives have been synthesized, characterized by various spectroscopic methods, and evaluated for their cytotoxicity and antimicrobial activities. These studies suggest potential applications in developing antimicrobial agents and exploring the role of tin complexes in medicinal chemistry (Shahid et al., 2009).

Hypervalent Iodine(III)-Mediated Synthesis

Functionalized naphthalene derivatives have been synthesized through a benzannulation strategy, demonstrating the versatility of hypervalent iodine in facilitating complex organic transformations. This method offers a broad substrate scope and good functional group tolerance, useful for synthesizing polysubstituted naphthalene derivatives (Gao et al., 2013).

Medicinal Chemistry and Pharmaceutical Applications

Biosynthesis of Natural Products

The precursor role of 3-amino-5-hydroxy benzoic acid in synthesizing a large group of natural products, including naphthalenic and benzenic ansamycins, highlights the significance of related chemical structures in pharmaceutical research. Understanding the biosynthesis pathways can aid in developing novel therapeutics (Kang et al., 2012).

Development of Retinoidal Compounds

Research into aromatic amides resembling the structure of 2-iodo-5-{[(2-naphthyloxy)acetyl]amino}benzoic acid has led to the identification of compounds with potent retinoidal activities. These findings are crucial for designing new drugs targeting specific cellular pathways for cancer treatment and other diseases (Kagechika et al., 1988).

Chemical Properties and Reactions

Iodination Studies

The iodination of aromatic compounds has been explored, providing insights into the reactivity and selectivity of iodine in organic synthesis. Such studies are essential for understanding the mechanisms underlying the formation of iodinated organic molecules, which are prevalent in pharmaceuticals and agrochemicals (Ogata et al., 1964).

properties

IUPAC Name

2-iodo-5-[(2-naphthalen-2-yloxyacetyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INO4/c20-17-8-6-14(10-16(17)19(23)24)21-18(22)11-25-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITLCPUDCRRLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=C(C=C3)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-{[(naphthalen-2-yloxy)acetyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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